molecular formula C17H19F3N6O4 B6504225 ethyl 4-{2-[4-(trifluoromethoxy)phenyl]-2H-1,2,3,4-tetrazole-5-amido}piperidine-1-carboxylate CAS No. 1396799-27-1

ethyl 4-{2-[4-(trifluoromethoxy)phenyl]-2H-1,2,3,4-tetrazole-5-amido}piperidine-1-carboxylate

Cat. No.: B6504225
CAS No.: 1396799-27-1
M. Wt: 428.4 g/mol
InChI Key: QPVOUKYWKQDZKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-{2-[4-(trifluoromethoxy)phenyl]-2H-1,2,3,4-tetrazole-5-amido}piperidine-1-carboxylate is a structurally complex molecule featuring a piperidine core substituted with an ethyl carboxylate ester and an amide-linked tetrazole moiety. The tetrazole ring is further functionalized with a 4-(trifluoromethoxy)phenyl group, a motif known for enhancing metabolic stability and lipophilicity in medicinal chemistry .

Properties

IUPAC Name

ethyl 4-[[2-[4-(trifluoromethoxy)phenyl]tetrazole-5-carbonyl]amino]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19F3N6O4/c1-2-29-16(28)25-9-7-11(8-10-25)21-15(27)14-22-24-26(23-14)12-3-5-13(6-4-12)30-17(18,19)20/h3-6,11H,2,7-10H2,1H3,(H,21,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPVOUKYWKQDZKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC(CC1)NC(=O)C2=NN(N=N2)C3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19F3N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 4-{2-[4-(trifluoromethoxy)phenyl]-2H-1,2,3,4-tetrazole-5-amido}piperidine-1-carboxylate (CAS Number: 1396799-27-1) is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a piperidine ring, a tetrazole moiety, and a trifluoromethoxy-substituted phenyl group. Its molecular formula is C17H19F3N5O2C_{17}H_{19}F_3N_5O_2 with a molecular weight of approximately 377.32 g/mol. The presence of the trifluoromethoxy group is significant as it can enhance lipophilicity and alter the compound's interaction with biological targets.

Anticancer Activity

Recent studies have shown that compounds with similar structural motifs exhibit notable anticancer properties. For instance, derivatives containing the tetrazole ring have been evaluated for their antiproliferative effects against various cancer cell lines. In one study, compounds related to the tetrazole structure demonstrated IC50 values in the low micromolar range against human cervix carcinoma (HeLa) and murine leukemia (L1210) cells, indicating significant cytotoxicity .

Compound Cell Line IC50 (μM)
Ethyl derivativeHeLa6.2
Triazole derivativeT47D27.3
Tetrazole derivativeL121041

The mechanism by which this compound exerts its biological effects is likely multifaceted. It may involve:

  • Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit various enzymes involved in cancer proliferation and survival pathways.
  • Induction of Apoptosis : Research indicates that certain tetrazole-containing compounds can trigger apoptotic pathways in cancer cells.
  • Cell Cycle Arrest : Some derivatives have been reported to cause cell cycle arrest at specific phases, preventing further cell division.

In Vitro Studies

A study focusing on related tetrazole compounds highlighted their potential as anticancer agents. The synthesized compounds were tested against several cancer cell lines including HeLa and CEM (human T-lymphocyte cells). The results indicated that modifications to the tetrazole structure significantly influenced their biological activity, with some compounds achieving IC50 values below 10 μM .

In Vivo Studies

While in vitro studies provide valuable insights into the compound's efficacy, in vivo studies are necessary to evaluate its therapeutic potential in living organisms. Preliminary animal studies suggest that similar compounds exhibit reduced tumor growth and improved survival rates when administered at optimal dosages.

Comparison with Similar Compounds

Olmesartan Medoxomil (ARB)

  • Structure : Contains a tetrazole ring linked to a biphenylmethyl group and an imidazole carboxylate.
  • Key Differences : Unlike the target compound, olmesartan lacks a piperidine core and instead incorporates a dioxolane ester for prodrug activation .

Ethyl 1-[4-(3-Fluorophenyl)-1,3-Thiazol-2-yl]-5-(Trifluoromethyl)-1H-Pyrazole-4-Carboxylate

  • Structure : Combines pyrazole, thiazole, and trifluoromethyl groups with a piperidine carboxylate.
  • Synthetic Data: Suppliers note its use in agrochemical research, hinting at diverse applications for trifluoromethylated heterocycles .

Piperidine Carboxylate Derivatives

Ethyl 2-(4-((2-(4-(3-(3-(Trifluoromethoxy)Phenyl)Ureido)Phenyl)Thiazol-4-yl)Methyl)Piperazin-1-yl)Acetate (10h)

  • Structure : Features a piperazine-acetate ester, thiazole, and trifluoromethoxy phenyl urea.
  • Key Similarities : Shares the trifluoromethoxy phenyl group and ester functionality with the target compound.
  • Synthetic Data : Yield = 88.7%; ESI-MS m/z = 564.2 [M+H]+. The high yield suggests efficient synthetic routes for trifluoromethoxy-containing intermediates .

Ethyl 4-({[6-(3-Fluorophenyl)Pyridin-3-yl]Carbonyl}Amino)Piperidine-1-Carboxylate

  • Structure : Piperidine carboxylate with a pyridine-carbonyl amide.
  • Key Differences : Replaces the tetrazole with a pyridine-carbonyl group, likely altering solubility and target affinity .

Trifluoromethoxy/Trihalogenated Analogues

Fipronil

  • Structure : Pyrazole carbonitrile with trifluoromethyl and sulfinyl groups.
  • Key Differences : Lacks a piperidine or tetrazole but exemplifies the role of trifluoromethyl groups in enhancing pesticidal activity .

Ethyl 4-(8-Chloro-3-(3-(((Diphenylmethylene)Amino)(4-(Trifluoromethoxy)Phenyl)Methyl)Bicyclo[1.1.1]Pentane Derivatives

  • Structure : Contains a bicyclopentane core and trifluoromethoxy phenyl group.
  • Key Similarities : The trifluoromethoxy phenyl group is retained, as evidenced by ¹H NMR data in (CD₃)₂CO .

Comparative Data Table

Compound Name Core Structure Key Substituents Molecular Weight (Da) Yield (%) Key References
Target Compound Piperidine-tetrazole 4-(Trifluoromethoxy)phenyl Not reported Not reported -
Olmesartan Medoxomil Imidazole-tetrazole Biphenylmethyl, dioxolane 558.6 Not reported
Ethyl 2-(4-((2-(4-(3-(3-(Trifluoromethoxy)Phenyl)Ureido)Phenyl)Thiazol-4-yl)Methyl)Piperazin-1-yl)Acetate (10h) Piperazine-thiazole Trifluoromethoxy phenyl urea 564.2 88.7
Ethyl 1-[4-(3-Fluorophenyl)-1,3-Thiazol-2-yl]-5-(Trifluoromethyl)-1H-Pyrazole-4-Carboxylate Pyrazole-thiazole Trifluoromethyl, 3-fluorophenyl Not reported Not reported

Research Findings and Implications

Synthetic Feasibility : High yields (e.g., 88.7% for 10h ) suggest that trifluoromethoxy phenyl groups are compatible with robust synthetic protocols, which may extend to the target compound.

Structural Effects: The tetrazole ring’s polarity may enhance water solubility compared to thiazole or pyrazole analogs . The trifluoromethoxy group’s electron-withdrawing nature could improve metabolic stability relative to non-halogenated analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.